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Introduction
The field of nucleic acid-based therapeutics holds immense promise for treating a wide range

of diseases. However, the efficient delivery of these macromolecules into target cells remains a

significant hurdle. The cell membrane acts as a formidable barrier to large, negatively charged

molecules like DNA and RNA. To overcome this, various delivery vectors are being explored,

with cell-penetrating peptides (CPPs) emerging as a particularly promising non-viral strategy.

This document provides detailed application notes and protocols for utilizing the TAT (47-57)

peptide for the delivery of nucleic acids. The TAT peptide is derived from the trans-activator of

transcription (TAT) protein of the Human Immunodeficiency Virus, type 1 (HIV-1). The specific

sequence corresponding to amino acids 47-57 (YGRKKRRQRRR) is a highly cationic region

responsible for the protein's ability to transduce across cellular membranes. This property has

been harnessed to facilitate the intracellular delivery of a variety of cargo molecules, including

nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).

Mechanism of Cellular Uptake
The primary mechanism by which TAT (47-57) facilitates the cellular uptake of nucleic acids is

through endocytosis. The cationic nature of the peptide allows for electrostatic interactions with

the negatively charged phosphate backbone of nucleic acids, leading to the formation of

condensed nanoparticles. These complexes then interact with negatively charged
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proteoglycans on the cell surface, triggering their internalization through various endocytic

pathways. While the exact pathway can be cell-type and cargo-dependent, evidence suggests

the involvement of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and

macropinocytosis. Once inside the cell, the complexes are enclosed in endosomes, and for the

nucleic acid to be functional, it must escape the endosome and reach its target compartment

(the cytoplasm for siRNA and the nucleus for plasmid DNA).
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Cellular uptake pathway of TAT(47-57)/nucleic acid complexes.

Quantitative Data Summary
The efficiency of TAT (47-57)-mediated nucleic acid delivery can vary depending on several

factors, including the type of nucleic acid, the cell line used, and the charge ratio of the peptide

to the nucleic acid. The following tables summarize quantitative data from various studies.

Table 1: TAT (47-57) Mediated Plasmid DNA Delivery Efficiency
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Cell Line
Plasmid
Reporter

TAT/DNA
Charge Ratio
(N/P)

Transfection
Efficiency

Reference

HeLa pEGFP 8:1
~25% GFP

positive cells
[1]

CHO-K1 pCMV-Luc 16:1
~10^5 RLU/mg

protein
[2]

HEK293 pGL3-Promoter 10:1
~2-fold increase

vs. naked DNA
[3][4]

COS-7 pEGFP-E7 5:1 (w/w)
Visible GFP

expression
[5]

Table 2: TAT (47-57) Mediated siRNA Delivery Efficiency

Cell Line Target Gene
TAT/siRNA
Molar Ratio

Knockdown
Efficiency

Reference

Huh-7 HCV 5'UTR 20:1
~70% reduction

in HCV RNA
[6][7]

HeLa Luciferase 10:1

~65% reduction

in luciferase

expression

[8]

A549 p38 MAP Kinase N/A (conjugate)
~30-45% mRNA

knockdown
[9]

Table 3: Cytotoxicity of TAT (47-57) Peptide
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Cell Line Assay
Concentration
(µM)

Cell Viability
(%)

Reference

HeLa WST-1 50 >90% [10]

CHO-K1 WST-1 50 >95% [10]

B16-F10 MTT 10 ~85% [11]

KB-3-1 SRB 15 ~100% [9]

Experimental Protocols
The following are detailed protocols for the formation of TAT (47-57)/nucleic acid complexes

and their subsequent delivery into cultured cells.

Protocol 1: Formation of TAT (47-57)/Nucleic Acid
Complexes
This protocol describes the preparation of complexes between the TAT (47-57) peptide and

either plasmid DNA or siRNA. The charge ratio (N/P ratio), which is the ratio of the number of

nitrogen atoms in the peptide to the number of phosphate groups in the nucleic acid, is a

critical parameter for optimal complex formation and delivery efficiency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/figure/siRNA-Delivery-by-Non-Covalent-Peptide-siRNA-Complexes_tbl4_38039955
https://www.researchgate.net/figure/siRNA-Delivery-by-Non-Covalent-Peptide-siRNA-Complexes_tbl4_38039955
https://pubs.acs.org/doi/10.1021/mp400619v
http://takara.co.kr/file/manual/pdf/ml065-firefly-luciferase-assay-kit-user-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials Procedure

TAT(47-57) Peptide Solution
(e.g., 1 mg/mL in sterile water)

Nucleic Acid Solution
(Plasmid DNA or siRNA)

(e.g., 1 µg/µL in sterile water or TE buffer)
Serum-Free Medium or PBS 1. Dilute Nucleic Acid

in serum-free medium/PBS

3. Add TAT solution to Nucleic Acid solution
(dropwise while vortexing gently)

2. Dilute TAT Peptide
in serum-free medium/PBS

4. Incubate at room temperature
for 20-30 minutes

Complexes are ready for transfection

Click to download full resolution via product page

Workflow for TAT(47-57)/nucleic acid complex formation.

Materials:

TAT (47-57) peptide (lyophilized powder)

Sterile, nuclease-free water

Nucleic acid (plasmid DNA or siRNA) of high purity

Serum-free cell culture medium (e.g., Opti-MEM) or sterile Phosphate-Buffered Saline (PBS)

Sterile, nuclease-free microcentrifuge tubes

Procedure:
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Peptide Reconstitution: Dissolve the lyophilized TAT (47-57) peptide in sterile, nuclease-free

water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

Calculate Required Volumes: Determine the desired N/P ratio. For TAT (47-57)

(YGRKKRRQRRR), there are 8 basic residues (6 Arg + 2 Lys). The molecular weight of the

peptide is approximately 1599 g/mol . The average molecular weight of a DNA base pair is

~650 g/mol , and for siRNA, it is ~13,300 g/mol for a 21-mer.

N/P Ratio Calculation:

Moles of Nitrogen (N) in TAT = (mass of TAT / MW of TAT) * 8

Moles of Phosphate (P) in DNA = (mass of DNA / (MW of DNA per bp * number of bp)) *

2

Moles of Phosphate (P) in siRNA = (mass of siRNA / MW of siRNA) * (number of

nucleotides * 2)

Complex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of nucleic

acid in serum-free medium or PBS. b. In a separate sterile microcentrifuge tube, dilute the

calculated amount of TAT (47-57) peptide stock solution in the same volume of serum-free

medium or PBS. c. Gently add the diluted TAT peptide solution to the diluted nucleic acid

solution dropwise while gently vortexing or flicking the tube. Crucially, add the peptide to the

nucleic acid, not the other way around. d. Incubate the mixture at room temperature for 20-

30 minutes to allow for complex formation. The complexes are now ready for addition to

cells.

Protocol 2: Cell Transfection with TAT (47-57)/Nucleic
Acid Complexes
This protocol outlines the steps for transfecting mammalian cells in culture with the pre-formed

TAT (47-57)/nucleic acid complexes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Transfection

Analysis

1. Seed cells in a culture plate
(e.g., 24-well plate)

2. Incubate overnight to allow attachment
(60-80% confluency)

4. Add complexes dropwise to cells
in serum-free or low-serum medium

3. Prepare TAT/Nucleic Acid complexes
(as per Protocol 1)

5. Incubate for 4-6 hours at 37°C

6. Replace with complete growth medium

7. Incubate for 24-72 hours

8. Analyze for gene expression or knockdown
(e.g., Luciferase assay, GFP imaging, qPCR, Western blot)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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